molecular formula C16H12F3NO2 B13875528 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol

Cat. No.: B13875528
M. Wt: 307.27 g/mol
InChI Key: IIZYUGPHSVNYLZ-UHFFFAOYSA-N
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Description

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The indole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is unique due to its combination of a trifluoromethoxy group and an indole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

3-[2-methyl-6-(trifluoromethoxy)indol-1-yl]phenol

InChI

InChI=1S/C16H12F3NO2/c1-10-7-11-5-6-14(22-16(17,18)19)9-15(11)20(10)12-3-2-4-13(21)8-12/h2-9,21H,1H3

InChI Key

IIZYUGPHSVNYLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC=C3)O)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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